Oxprénolol
Vue d'ensemble
Description
Il est principalement utilisé pour le traitement de l'hypertension artérielle, de l'angine de poitrine, des arythmies et de l'anxiété . L'oxprénolol est une molécule lipophyle, ce qui lui permet de traverser la barrière hémato-encéphalique, entraînant une incidence plus élevée d'effets secondaires liés au système nerveux central par rapport aux bêta-bloquants plus hydrophiles .
Applications De Recherche Scientifique
Oxprenolol has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Oxprenolol primarily targets the beta-1 adrenergic receptors . These receptors play a crucial role in the body’s sympathetic nervous system, which is responsible for the “fight or flight” response .
Mode of Action
Oxprenolol is a non-selective beta-adrenergic antagonist . It competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . Like propranolol and timolol, oxprenolol binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure . It also blocks beta-2 adrenergic receptors located in bronchiole smooth muscle, causing vasoconstriction .
Biochemical Pathways
By binding beta-2 receptors in the juxtaglomerular apparatus, oxprenolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production . Oxprenolol therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively .
Pharmacokinetics
Oxprenolol is a moderately lipophilic agent . This means that it is well absorbed, but then undergoes considerable first-pass loss . It penetrates well into most tissues, including the central nervous system . About 80% of oxprenolol is bound to protein in the blood, and when acute-phase proteins increase, as, for example, in patients with inflammatory disease, total plasma concentrations of oxprenolol also increase .
Result of Action
The therapeutic action of Oxprenolol is primarily mediated through its ability to block beta-adrenergic receptors in the heart . The beta-blocking effects of oxprenolol correlate well with the plasma concentrations .
Action Environment
Oxprenolol is a lipophilic beta blocker which passes the blood–brain barrier more easily than water-soluble beta blockers . As such, it is associated with a higher incidence of CNS-related side effects than beta blockers with more hydrophilic molecules such as atenolol, sotalol, and nadolol . The administration of the drug after food or with many other drugs has very little effect .
Analyse Biochimique
Biochemical Properties
Oxprenolol interacts with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . It binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine .
Cellular Effects
Oxprenolol influences cell function by decreasing heart rate, cardiac output, and systolic and diastolic blood pressure . This is achieved by inhibiting the effects of catecholamines at the beta (1)-adrenergic receptors in the heart and vascular smooth muscle .
Molecular Mechanism
Oxprenolol exerts its effects at the molecular level by competing with adrenergic neurotransmitters for binding at sympathetic receptor sites . It binds at beta (1)-adrenergic receptors, inhibiting the effects of catecholamines and thereby decreasing heart rate, cardiac output, and blood pressure .
Temporal Effects in Laboratory Settings
Oxprenolol is well absorbed and then undergoes considerable first-pass loss . It penetrates well into most tissues, including the central nervous system . The plasma concentration: time profile produced after oral administration of Oxprenolol is remarkably consistent and reproducible .
Dosage Effects in Animal Models
In a rat cancer cachexia model, S-oxprenolol at doses of 12.5, 25, and 50 mg/kg/d had a significant effect on body weight loss and improved survival compared to R-oxprenolol .
Metabolic Pathways
Oxprenolol inhibits the production of renin by binding beta-2 receptors in the juxtaglomerular apparatus, thereby inhibiting angiotensin II and aldosterone production . This leads to the inhibition of vasoconstriction and water retention due to angiotensin II and aldosterone, respectively .
Transport and Distribution
Oxprenolol is a lipophilic molecule, which allows it to cross the blood-brain barrier more easily than water-soluble beta blockers . About 80% of Oxprenolol is bound to protein in the blood .
Subcellular Localization
Given its lipophilic nature and its ability to cross the blood-brain barrier , it can be inferred that Oxprenolol may be found in various compartments within the cell.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'oxprénolol est synthétisé par un procédé en plusieurs étapes. La synthèse commence par la réaction du 2-(allyloxy)phénol avec l'épichlorhydrine pour former le 1-(2-(allyloxy)phénoxy)-2,3-époxypropane. Cet intermédiaire est ensuite mis à réagir avec l'isopropylamine pour donner de l'this compound .
Méthodes de production industrielle : La production industrielle de l'this compound suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Le processus implique un contrôle rigoureux des conditions de réaction telles que la température, la pression et le pH afin d'assurer un rendement et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions : L'oxprénolol subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir l'this compound en ses formes réduites.
Substitution : L'this compound peut subir des réactions de substitution, en particulier au niveau des parties phénoxy et isopropylamine.
Réactifs et conditions courantes :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes et les nucléophiles dans des conditions contrôlées.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la substitution peut donner lieu à divers dérivés substitués .
4. Applications de la recherche scientifique
L'this compound a un large éventail d'applications en recherche scientifique :
Industrie : L'this compound est utilisé dans l'industrie pharmaceutique pour le développement de médicaments bêta-bloquants.
5. Mécanisme d'action
L'this compound exerce ses effets en se liant aux récepteurs bêta-adrénergiques dans le cœur et les muscles lisses vasculaires. Cette liaison inhibe les effets des catécholamines telles que l'adrénaline et la noradrénaline, ce qui entraîne une diminution du rythme cardiaque, du débit cardiaque et de la pression artérielle . De plus, l'this compound inhibe la production de rénine dans les reins, ce qui contribue encore à ses effets antihypertenseurs .
Composés similaires :
Unicité de l'this compound : La lipophilie de l'this compound lui permet de traverser la barrière hémato-encéphalique plus facilement que les autres bêta-bloquants, ce qui entraîne une incidence plus élevée d'effets secondaires liés au système nerveux central. Cette caractéristique le rend unique parmi les bêta-bloquants et influence ses applications thérapeutiques et son profil d'effets secondaires .
Comparaison Avec Des Composés Similaires
Propranolol: Another non-selective beta-blocker with similar therapeutic uses but differs in its lipophilicity and side effect profile.
Atenolol: A selective beta-1 blocker with fewer central nervous system side effects due to its hydrophilicity.
Timolol: A non-selective beta-blocker used primarily for glaucoma treatment.
Uniqueness of Oxprenolol: Oxprenolol’s lipophilicity allows it to cross the blood-brain barrier more easily than other beta-blockers, leading to a higher incidence of central nervous system-related side effects. This characteristic makes it unique among beta-blockers and influences its therapeutic applications and side effect profile .
Propriétés
IUPAC Name |
1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMAWMOMDPGJMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6452-73-9 (hydrochloride) | |
Record name | Oxprenolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1043835 | |
Record name | Oxprenolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oxprenolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015520 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.80e-01 g/L | |
Record name | Oxprenolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015520 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Like other beta-adrenergic antagonists, oxprenolol competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites. Like propranolol and timolol, oxprenolol binds at beta(1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure. It also blocks beta-2 adrenergic receptors located in bronchiole smooth muscle, causing vasoconstriction. By binding beta-2 receptors in the juxtaglomerular apparatus, oxprenolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production. Oxprenolol therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively. | |
Record name | Oxprenolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01580 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
6452-71-7 | |
Record name | Oxprenolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6452-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxprenolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxprenolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01580 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oxprenolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxprenolol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXPRENOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519MXN9YZR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Oxprenolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015520 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.